
SRT1720
Übersicht
Beschreibung
SRT1720 ist ein experimentelles Medikament, das von Sirtris Pharmaceuticals entwickelt wurde. Es soll als ein kleinmolekularer Aktivator des Sirtuin-Subtyps SIRT1 dienen. This compound wurde in Tiermodellen auf seine potenziellen Vorteile bei der Behandlung von Stoffwechselerkrankungen wie Typ-2-Diabetes und Fettleibigkeit untersucht. Die Verbindung hat vielversprechende Ergebnisse bei der Verbesserung der Insulinsensitivität, der Senkung des Plasmaglukose-Spiegels und der Steigerung der mitochondrialen und metabolischen Funktion gezeigt .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
SRT1720 has been investigated for several potential therapeutic applications:
1. Anti-Cancer Activity
Research indicates that this compound may possess anti-cancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Its effects on cancer metabolism have been a focal point in recent investigations.
2. Metabolic Disorders
this compound has been associated with metabolic regulation, particularly in the context of obesity and diabetes. It is believed to activate sirtuin 1 (SIRT1), a protein implicated in metabolic control and longevity. Activation of SIRT1 by this compound may enhance insulin sensitivity and promote fat oxidation.
3. Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. Animal studies indicate potential benefits in models of neurodegenerative diseases, possibly through mechanisms involving oxidative stress reduction and inflammation modulation.
Case Studies
Several studies have contributed to our understanding of this compound's applications:
Study | Focus | Findings |
---|---|---|
PMID: 31557052 | Human Exposure | Detected in human blood, indicating exposure relevance in pharmacokinetics. |
Cancer Research (2020) | Anti-Cancer Efficacy | Demonstrated significant inhibition of tumor growth in xenograft models when treated with this compound. |
Metabolism Journal (2021) | Metabolic Regulation | Showed improved glucose tolerance and increased energy expenditure in obese mice treated with this compound. |
Neuroscience Letters (2022) | Neuroprotection | Reported reduced neuronal cell death in models of oxidative stress when treated with this compound. |
Wirkmechanismus
Target of Action
SRT1720, also known as this compound HCl or N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride, is a potent and selective activator of the human SIRT1 . SIRT1, or sirtuin 1, is a nutrient-sensing deacetylase that plays a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance .
Mode of Action
This compound interacts with its primary target, SIRT1, by increasing its deacetylating activity . This interaction leads to the deacetylation of various proteins, including p53, a known substrate of SIRT1 . The activation of SIRT1 by this compound also leads to the deacetylation of HIF1α, thereby repressing the hypoxia pathway .
Biochemical Pathways
The activation of SIRT1 by this compound affects several biochemical pathways. One of the key pathways influenced by this compound is the hypoxia pathway. This compound treatment represses this pathway through the deacetylation of HIF1α . Additionally, this compound has been found to induce early autophagy, promoting autophagosome accumulation, but disrupts late autophagy by preventing the fusion of autophagosomes with lysosomes .
Result of Action
The activation of SIRT1 by this compound has been associated with various cellular effects. For instance, this compound has been found to significantly inhibit the growth of both mouse and human bladder cancer organoids . It also restrains the development of mouse in situ bladder cancer and human PDX bladder cancer . Moreover, this compound treatment has been associated with the induction of apoptosis in multiple myeloma cells .
Biochemische Analyse
Biochemical Properties
SRT1720 is a selective SIRT1 activator . It has been found to improve insulin sensitivity and lower plasma glucose levels in fat, muscle, and liver tissue, and increase mitochondrial and metabolic function . This compound treatment represses the hypoxia pathway through deacetylating HIF1α by activating Sirt1 .
Cellular Effects
In animal models of obesity and diabetes, this compound was found to improve insulin sensitivity and lower plasma glucose levels in fat, muscle, and liver tissue, and increase mitochondrial and metabolic function . This compound treatment increases mitochondrial capacity by 15% in gastrocnemius muscle . This compound also significantly inhibits VEGF-dependent MM cell migration .
Molecular Mechanism
This compound treatment represses the hypoxia pathway through deacetylating HIF1α by activating Sirt1 . This compound treatment also modulates Raptor acetylation, thus inhibiting mammalian target of Rapamycin complex 1 (mTORC1)-dependent protein synthesis and alleviating ER overload .
Temporal Effects in Laboratory Settings
In a study performed at the National Institute of Aging, feeding chow infused with the highest dose of this compound beginning at one year of age increased mean lifespan by 18%, and maximum lifespan by 5%, as compared to other short-lived obese, diabetic mice .
Dosage Effects in Animal Models
The results showed that this compound inhibited the growth of bladder cancer organoids in a dosage-dependent manner . In animal models of obesity and diabetes, this compound was found to improve insulin sensitivity and lower plasma glucose levels in fat, muscle, and liver tissue, and increase mitochondrial and metabolic function .
Metabolic Pathways
This compound treatment promotes energy homeostasis and reprograms liver cancer metabolism . Activation of SIRT1, via this compound, has been shown to significantly improve insulin sensitivity, lower glucose levels, and increase mitochondrial and metabolic function .
Transport and Distribution
This compound treatment inhibits ER stress and rescues RBP and mRNA mislocalization and IRF3 splicing . This compound treatment also normalizes aortic superoxide production in old mice, without altering NOX4 .
Subcellular Localization
Humans encode seven sirtuin isoforms (Sirt1-7) with diverse subcellular localization and deacylase targets . This compound is an activator of NAD (+)-dependent histone deacetylase SIRT1 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SRT1720 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Chinoxalinderivat ist. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Chinoxalinkernes: Dies beinhaltet die Kondensation eines o-Phenylendiamins mit einem Diketon.
Einführung der Imidazothiazol-Einheit: Dieser Schritt beinhaltet die Cyclisierung eines Thioamids mit einem α-Halogenketon.
Anlagerung des Piperazinrings: Dies wird durch nucleophile Substitutionsreaktionen erreicht.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Imidazothiazolderivats mit dem Chinoxalinkern unter spezifischen Reaktionsbedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie beinhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SRT1720 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, insbesondere am Chinoxalinkern.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an verschiedenen Stellen des Moleküls auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Chinoxalin-N-Oxiden führen, während die Reduktion Dihydrochinoxalinderivate liefern kann .
Wissenschaftliche Forschungsanwendungen
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Aktivierung von Sirtuinen und ihre Rolle in zellulären Prozessen zu untersuchen.
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Typ-2-Diabetes, Fettleibigkeit und altersbedingten Erkrankungen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Aktivierung des Sirtuin-Subtyps SIRT1. SIRT1 ist eine NAD±-abhängige Deacetylase, die verschiedene zelluläre Prozesse reguliert, darunter Transkription, Apoptose, Stoffwechsel und Alterung. This compound bindet an den SIRT1-Enzym-Peptid-Substratkomplex an einer allosterischen Stelle und verstärkt seine Deacetylaseaktivität. Dies führt zur Deacetylierung von Zielproteinen wie p53 und PGC-1α, was zu einer verbesserten mitochondrialen Funktion, einer erhöhten Insulinsensitivität und einer verringerten oxidativen Belastung führt .
Vergleich Mit ähnlichen Verbindungen
SRT1720 wird häufig mit anderen Sirtuin-Aktivatoren verglichen, darunter:
SRT2183: Ein weiterer SIRT1-Aktivator, der von Sirtris Pharmaceuticals entwickelt wurde.
SRT1460: Eine strukturell verwandte Verbindung, die ebenfalls SIRT1 aktiviert.
Resveratrol: Ein natürliches Polyphenol, das in Rotwein vorkommt und SIRT1 aktiviert.
This compound ist in seiner Struktur und Potenz im Vergleich zu diesen Verbindungen einzigartig. Es hat sich gezeigt, dass es eine höhere Potenz und Selektivität für die SIRT1-Aktivierung aufweist, was es zu einem wertvollen Werkzeug für die Untersuchung der Sirtuin-Biologie und die Entwicklung neuer Therapeutika macht .
Biologische Aktivität
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride, often referred to as SRT1720, is a synthetic compound notable for its complex structure and promising biological activities. This compound integrates multiple functional groups, including a quinoxaline core and an imidazo-thiazole moiety, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
Property | Value |
---|---|
IUPAC Name | N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide; hydrochloride |
Molecular Formula | C25H23N7OS |
Molecular Weight | 469.56 g/mol |
CAS Number | 925434-55-5 |
The compound's structure includes a piperazine ring, which is frequently found in bioactive molecules and may facilitate interactions with various biological targets.
The precise mechanism of action for N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide remains under investigation. However, it has been identified as an activator of the SIRT1 enzyme, which plays a critical role in cellular metabolism and apoptosis regulation. This interaction suggests potential applications in metabolic disorders and cancer treatment .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
- Case Study 1 : In a study involving breast cancer cells, this compound treatment resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.
- Case Study 2 : Another study on colorectal cancer cells showed that this compound activated apoptotic pathways, leading to increased caspase activity and reduced tumor growth in xenograft models .
Antimicrobial Activity
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology and infectious diseases. Its ability to modulate metabolic pathways suggests applications in:
- Diabetes Management : By enhancing insulin sensitivity through SIRT1 activation.
- Neuroprotection : Potential benefits in neurodegenerative diseases due to its effects on cellular stress responses.
Future Directions
Ongoing research aims to further elucidate the biological targets and pathways influenced by N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide. Studies are exploring its efficacy in combination therapies and its impact on various signaling pathways involved in disease progression.
Eigenschaften
IUPAC Name |
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGRRMPPXCRRIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649411 | |
Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001645-58-4 | |
Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SRT1720 interact with its purported target, SIRT1?
A: Initial studies proposed that this compound allosterically activates SIRT1, enhancing its deacetylase activity. [, , ] This activation was suggested to be significantly more potent compared to resveratrol, a naturally occurring SIRT1 activator. [, ]
Q2: Can you elaborate on the evidence challenging this compound's direct activation of SIRT1?
A: Research utilizing native substrates, including full-length proteins like p53 and acetyl-CoA synthetase1, failed to demonstrate SIRT1 activation by this compound, SRT2183, SRT1460, and resveratrol. [] These compounds only showed activation with peptide substrates containing a covalently attached fluorophore, suggesting a potential interaction with the fluorophore rather than direct SIRT1 activation. []
Q3: What downstream effects are associated with this compound treatment, irrespective of its SIRT1 activation status?
A3: Studies report various downstream effects of this compound, including:
- Induction of apoptosis and autophagy: this compound has been shown to induce cell death in cancer cells via apoptosis and autophagy, involving mitochondrial outer membrane permeabilization and reactive oxygen species generation. []
- Modulation of inflammatory pathways: this compound has shown anti-inflammatory effects in models of osteoarthritis, acute kidney injury, and neuropathic pain, possibly by reducing inflammatory cytokine production and macrophage infiltration. [, , , ]
- Promotion of mitochondrial biogenesis: this compound treatment has been linked to enhanced mitochondrial biogenesis and function in aged mesenchymal stem cells, potentially contributing to its protective effects against apoptosis. [, ]
- Attenuation of fibrosis: this compound has demonstrated potential in reducing renal fibrosis in diabetic nephropathy and unilateral ureteral obstruction models, potentially by inhibiting TGF-β1/CTGF pathway and oxidative stress. [, ]
Q4: Does this compound impact the function of specific cell types?
A4: Research indicates that this compound can influence various cell types, including:
- Endothelial cells: this compound has been shown to improve endothelial function, reduce oxidative stress, and enhance angiogenesis in aged mice. [, , ]
- Macrophages: this compound treatment has been associated with modulation of macrophage polarization, potentially contributing to its anti-inflammatory effects. [, ]
- Osteoclasts: this compound, along with SRT2183, has been reported to inhibit osteoclast formation and bone resorption, even in the absence of SIRT1, suggesting a potential therapeutic application in osteoporosis. []
Q5: Are there any reported adverse effects associated with this compound treatment?
A: While some studies indicate potential therapeutic benefits, this compound has also been linked to adverse effects in certain contexts. For instance, this compound aggravated bleomycin-induced lung injury in mice, potentially by increasing inflammation and apoptosis. [, ] Additionally, combining high doses of this compound with metformin reduced lifespan in aged mice fed a high-fat diet, highlighting the importance of carefully evaluating potential risks and benefits of combination therapies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.